Cas no 31776-87-1 (3-Pyridinol, 6-(4-fluorophenyl)-)

3-Pyridinol, 6-(4-fluorophenyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinol, 6-(4-fluorophenyl)-
- 6-(4-fluorophenyl)pyridin-3-ol
- A1-26528
- 6-(4-fluoro-phenyl)-pyridin-3-ol
- DTXSID70673381
- SCHEMBL2435669
- 31776-87-1
- 2-(4-FLUOROPHENYL)-5-HYDROXYPYRIDINE
- AKOS017514923
- MFCD14699699
- XPZHWYBXZUXBQU-UHFFFAOYSA-N
-
- MDL: MFCD14699699
- インチ: InChI=1S/C11H8FNO/c12-9-3-1-8(2-4-9)11-6-5-10(14)7-13-11/h1-7,14H
- InChIKey: XPZHWYBXZUXBQU-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C2=NC=C(C=C2)O)F
計算された属性
- 精确分子量: 189.05904
- 同位素质量: 189.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 33.1Ų
じっけんとくせい
- PSA: 33.12
3-Pyridinol, 6-(4-fluorophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 215550-2.500g |
6-(4-Fluorophenyl)pyridin-3-ol, 95% |
31776-87-1 | 95% | 2.500g |
$1816.00 | 2023-09-06 | |
Alichem | A029000504-500mg |
6-(4-Fluorophenyl)pyridin-3-ol |
31776-87-1 | 95% | 500mg |
$1600.75 | 2023-09-02 | |
Alichem | A029000504-250mg |
6-(4-Fluorophenyl)pyridin-3-ol |
31776-87-1 | 95% | 250mg |
$1009.40 | 2023-09-02 | |
Alichem | A029000504-1g |
6-(4-Fluorophenyl)pyridin-3-ol |
31776-87-1 | 95% | 1g |
$3068.70 | 2023-09-02 | |
A2B Chem LLC | AI47410-2.5g |
3-Pyridinol, 6-(4-fluorophenyl)- |
31776-87-1 | 95% | 2.5g |
$1203.00 | 2024-04-20 |
3-Pyridinol, 6-(4-fluorophenyl)- 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
3-Pyridinol, 6-(4-fluorophenyl)-に関する追加情報
3-Pyridinol, 6-(4-fluorophenyl)- (CAS No. 31776-87-1)
The compound 3-Pyridinol, 6-(4-fluorophenyl)- (CAS No. 31776-87-1) is a highly specialized organic molecule with significant applications in various scientific and industrial fields. This compound is characterized by its unique structure, which combines a pyridinol ring with a fluorophenyl substituent. The pyridinol moiety contributes to its aromatic and hydroxyl functionalities, while the 4-fluorophenyl group introduces electronic and steric effects that enhance its reactivity and versatility in chemical reactions.
Recent studies have highlighted the potential of 3-Pyridinol, 6-(4-fluorophenyl)- in the development of advanced materials and pharmaceuticals. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the design of novel antibiotics and anticancer agents. The compound's ability to form stable complexes with metal ions has also made it a valuable component in catalytic systems, where it facilitates selective transformations of organic substrates.
The synthesis of 3-Pyridinol, 6-(4-fluorophenyl)- involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by substitution reactions to introduce the fluorophenyl group. The optimization of reaction conditions, such as temperature and solvent selection, has been a focus of recent investigations to improve yield and purity. Advanced analytical techniques, including NMR spectroscopy and mass spectrometry, are employed to confirm the structure and purity of the final product.
In terms of physical properties, 3-Pyridinol, 6-(4-fluorophenyl)- exhibits a melting point of approximately 125°C and a boiling point around 250°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol makes it suitable for use in various organic synthesis protocols. The compound's stability under thermal and oxidative conditions has also been extensively studied, with findings indicating moderate stability that can be enhanced through appropriate storage conditions.
The applications of 3-Pyridinol, 6-(4-fluorophenyl)- span across multiple disciplines. In the pharmaceutical industry, it serves as a key intermediate in the synthesis of drugs targeting specific biological pathways. For instance, recent research has demonstrated its potential as a precursor for developing inhibitors of kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.
In materials science, 3-Pyridinol, 6-(4-fluorophenyl)- has been utilized in the fabrication of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high surface area and porosity, making them ideal candidates for gas storage and separation applications. The compound's ability to act as a ligand in these systems has been validated through X-ray crystallography studies that reveal its coordination geometry and binding modes.
Furthermore, 3-Pyridinol, 6-(4-fluorophenyl)- has shown promise in catalytic applications. Its ability to activate transition metals such as palladium and nickel has been leveraged in cross-coupling reactions—a cornerstone of modern organic synthesis. Recent advancements have focused on enhancing the efficiency of these catalysts by modifying the fluorophenyl substituent to optimize electronic communication between the metal center and the substrate.
From an environmental perspective, the biodegradability of 3-Pyridinol, 6-(4-fluorophenyl)- has been assessed under simulated environmental conditions. Studies indicate that while the compound exhibits moderate biodegradation rates under aerobic conditions, its persistence in aquatic environments necessitates careful handling during industrial processes to minimize ecological impact.
In conclusion, 3-Pyridinol, 6-(4-fluorophenyl)- (CAS No. 31776-87-1) is a versatile compound with wide-ranging applications across diverse scientific domains. Its unique chemical properties make it an invaluable tool in drug discovery, materials science, and catalysis. As research continues to uncover new potential uses for this compound, its role in advancing scientific innovation is expected to grow significantly.
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